![molecular formula C30H25NO4 B15165214 4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid CAS No. 193289-84-8](/img/structure/B15165214.png)
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid is a complex organic compound that features a quinoline moiety, a naphthalene ring, and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Methoxy Group: The quinoline derivative is then reacted with methanol in the presence of a base to introduce the methoxy group.
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Quinoline and Naphthalene Rings: The quinoline and naphthalene derivatives are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Benzoic Acid Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps are similar to those described above, but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline and naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the quinoline and naphthalene rings to their corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoic acid groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline and naphthalene derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Dihydroquinoline and dihydronaphthalene derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors, light-emitting diodes, and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
作用機序
The mechanism of action of 4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair, making it a potential anti-cancer agent. The naphthalene ring can interact with cell membranes and proteins, contributing to its antimicrobial and anti-inflammatory properties. The benzoic acid group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
類似化合物との比較
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid can be compared with other similar compounds such as:
4-[[4-(2-Quinolinylmethoxy)phenyl]sulfonyl]benzoic acid: This compound has a sulfonyl group instead of the naphthalene ring, which affects its chemical reactivity and biological activity.
4-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid:
4-[[4-(2-Quinolinylmethoxy)phenyl]sulfinyl]benzoic acid: The presence of a sulfinyl group in this compound changes its oxidation state and reactivity compared to the original compound.
The uniqueness of this compound lies in its combination of the quinoline, naphthalene, and benzoic acid moieties, which confer a distinct set of chemical and biological properties.
特性
CAS番号 |
193289-84-8 |
|---|---|
分子式 |
C30H25NO4 |
分子量 |
463.5 g/mol |
IUPAC名 |
4-[3-[7-(quinolin-2-ylmethoxy)naphthalen-2-yl]oxypropyl]benzoic acid |
InChI |
InChI=1S/C30H25NO4/c32-30(33)24-9-7-21(8-10-24)4-3-17-34-27-15-12-22-13-16-28(19-25(22)18-27)35-20-26-14-11-23-5-1-2-6-29(23)31-26/h1-2,5-16,18-19H,3-4,17,20H2,(H,32,33) |
InChIキー |
NAHAJZXNHLPBFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC4=C(C=CC(=C4)OCCCC5=CC=C(C=C5)C(=O)O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


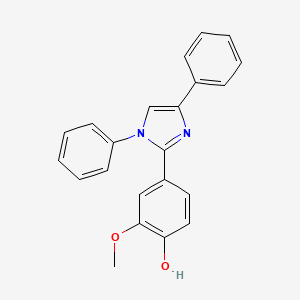
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
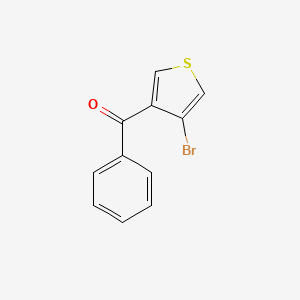
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
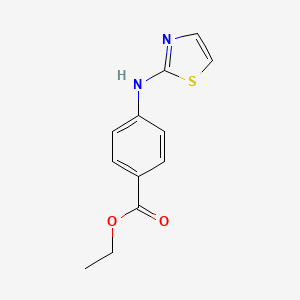
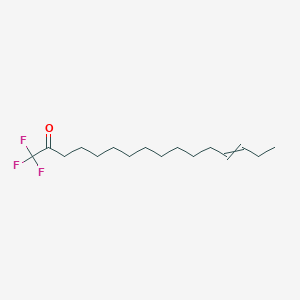
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
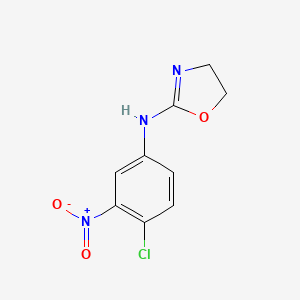
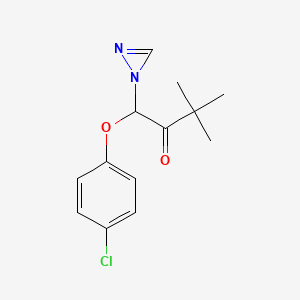
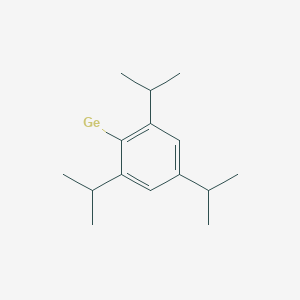
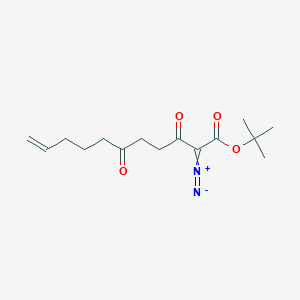
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
